molecular formula C13H17N5O2 B4330898 2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide

2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide

Cat. No.: B4330898
M. Wt: 275.31 g/mol
InChI Key: CSMIACDHRXEWLV-UHFFFAOYSA-N
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Description

2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide typically involves the reaction of 3-propoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate nitrile to yield the triazole ring. The final step involves the acetylation of the triazole derivative to obtain the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide
  • 2-[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide

Uniqueness

2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide is unique due to its specific propoxyphenyl substitution, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[3-(3-propoxyphenyl)-1H-1,2,4-triazol-5-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-2-6-20-10-5-3-4-9(7-10)13-15-11(17-18-13)8-12(19)16-14/h3-5,7H,2,6,8,14H2,1H3,(H,16,19)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMIACDHRXEWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NNC(=N2)CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide
Reactant of Route 2
2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide
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2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide
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2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide
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2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide
Reactant of Route 6
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2-[5-(3-propoxyphenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide

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